1-[(2-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a piperidine ring, a carboxamide group, and various substituents such as chlorophenyl and dimethylphenyl groups. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H25ClN2O3S |
|---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-11-16(2)13-19(12-15)23-21(25)17-7-9-24(10-8-17)28(26,27)14-18-5-3-4-6-20(18)22/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,23,25) |
InChI Key |
XASYKMWWVHWRQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Chlorophenyl and Dimethylphenyl Groups: These groups are introduced through substitution reactions, where appropriate reagents react with the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
- 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
Comparison: Compared to similar compounds, 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE exhibits unique properties due to the presence of the chlorophenyl group This group influences the compound’s reactivity, stability, and interactions with biological targets The differences in substituents (eg
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
